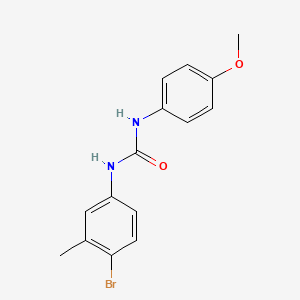![molecular formula C15H15ClN2O2S B5728045 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CAY10566, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action and biochemical effects.
作用機序
The mechanism of action of 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is not fully understood, but it has been proposed to involve the inhibition of certain enzymes and signaling pathways. For example, 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been reported to inhibit the activity of casein kinase 2, which is involved in the regulation of various cellular processes including cell proliferation and apoptosis. In addition, 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylase 1, which is involved in the regulation of gene expression. By inhibiting these enzymes, 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide may alter cellular processes and signaling pathways, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. For example, 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in various in vitro and in vivo models. In addition, 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines. These effects are thought to be mediated by the inhibition of certain enzymes and signaling pathways, as discussed above.
実験室実験の利点と制限
2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it has been synthesized and characterized extensively, making it readily available for use in various experiments. In addition, 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have potent anti-inflammatory and anti-tumor effects, making it a promising drug candidate for the treatment of various diseases. However, one limitation of 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is that its mechanism of action is not fully understood, which may limit its use in certain experiments. In addition, the effects of 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide may vary depending on the cell type and experimental conditions used, which may make it difficult to compare results across different studies.
将来の方向性
There are several future directions for the study of 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This may help to better understand its anti-inflammatory and anti-tumor effects and may lead to the development of more potent and specific drug candidates. Another direction is to test the efficacy of 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide in various animal models of disease, including cancer and inflammatory disorders. This may provide further evidence for its potential therapeutic properties and may help to identify the optimal dosage and administration route for clinical use. Finally, future studies may investigate the safety and toxicity of 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, as well as its pharmacokinetics and pharmacodynamics, to ensure its suitability for clinical use.
合成法
The synthesis of 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves the reaction of 4-chlorobenzoic acid with 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with 4-aminobenzamide in the presence of triethylamine to yield 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound is usually confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. In addition, 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been reported to inhibit the activity of certain enzymes such as casein kinase 2 and histone deacetylase 1, which are involved in various cellular processes including cell proliferation and gene expression. Due to its potential therapeutic properties, 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been proposed as a potential drug candidate for the treatment of various diseases including cancer and inflammatory disorders.
特性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-3-11-8(2)21-15(12(11)13(17)19)18-14(20)9-4-6-10(16)7-5-9/h4-7H,3H2,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXCPAQZYVZASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)

![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)

![2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)


![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)

